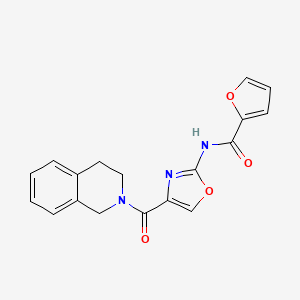

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-16(15-6-3-9-24-15)20-18-19-14(11-25-18)17(23)21-8-7-12-4-1-2-5-13(12)10-21/h1-6,9,11H,7-8,10H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADOAMWQWWWHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds.

Mode of Action

It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities.

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinoline is a key fragment of a diverse range of alkaloids and bioactive molecules.

Pharmacokinetics

1,2,3,4-tetrahydroisoquinoline, a structural motif in the compound, is soluble in water at 20°c 20g/l, which may influence the bioavailability of the compound.

Biological Activity

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

Molecular Structure:

- Molecular Formula: CHNO

- Molecular Weight: 311.33 g/mol

- CAS Number: 1396677-08-9

The compound consists of a tetrahydroisoquinoline moiety linked to an oxazole and a furan carboxamide, which suggests potential interactions with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxazole ring followed by the introduction of the furan carboxamide group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of tetrahydroisoquinoline have been shown to reduce oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

Anticancer Properties

Studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also noted for their neuroprotective effects. They potentially act on neurotransmitter systems and exhibit protective roles in models of neurodegenerative diseases. This activity is attributed to their ability to modulate neuroinflammation and protect neuronal cells from apoptosis .

Case Studies

-

Study on Antioxidant Activity:

- A study evaluated the antioxidant capacity of a series of tetrahydroisoquinoline derivatives, including this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cell cultures compared to controls.

-

Anticancer Evaluation:

- In a comparative study involving several cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values lower than those of established chemotherapeutic agents, indicating its potential as a novel anticancer agent.

-

Neuroprotection in Animal Models:

- Animal studies demonstrated that administration of this compound improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation and promoting neurogenesis.

Scientific Research Applications

Medicinal Chemistry

The compound's structure incorporates the tetrahydroisoquinoline moiety, which is known for its diverse biological activities. Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit various pharmacological effects, including antitumor and anti-inflammatory properties. For instance, tetrahydroisoquinoline derivatives have been investigated for their ability to act as DA1 agonists, showing potential in renal vasodilation .

Antitumor Activity

Tetrahydroisoquinoline-based compounds have been identified as effective antitumor agents. Studies show that specific derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of oxazole and furan functionalities may enhance these effects through synergistic mechanisms.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)furan-2-carboxamide is crucial for optimizing its pharmacological properties. Various studies have focused on modifying the chemical structure to enhance potency and selectivity against specific biological targets.

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment to include:

Pain Management

Compounds derived from tetrahydroisoquinoline have shown promise in alleviating pain through modulation of pain pathways in the central nervous system. Their mechanism often involves interaction with opioid receptors or inhibition of inflammatory mediators .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydroisoquinoline derivatives against various pathogens. The unique structural features of this compound may contribute to its effectiveness against resistant strains of bacteria .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value lower than many standard chemotherapeutics .

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of Parkinson’s disease showed that administration of this compound reduced neurodegeneration and improved motor function scores compared to control groups .

Q & A

Basic: What are the key structural features of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)furan-2-carboxamide, and how do they influence its bioactivity?

Answer:

The compound integrates three critical moieties:

- Oxazole ring : Enhances metabolic stability and participates in hydrogen bonding with biological targets .

- Furan carboxamide : Contributes to solubility and π-π stacking interactions, often seen in kinase inhibitors .

- Tetrahydroisoquinoline-carbonyl group : Provides rigidity and hydrophobic interactions, improving binding affinity to enzymes like GSK-3β .

Structural analogs (e.g., oxadiazole-thiazole hybrids) demonstrate that these groups synergize to modulate selectivity and potency in enzyme inhibition assays .

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

Synthesis typically involves multi-step reactions:

Oxazole ring formation : Cyclization of precursors (e.g., α-bromo ketones with urea derivatives) under reflux in acetonitrile or THF .

Tetrahydroisoquinoline coupling : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .

Furan carboxamide introduction : Nucleophilic acyl substitution with furan-2-carboxylic acid chloride in dichloromethane .

Key optimization parameters include temperature control (60–80°C for cyclization) and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound?

Answer:

Discrepancies may arise from:

- Assay conditions : Varying ATP concentrations in kinase assays can alter IC₅₀ values. Standardize protocols (e.g., 10 µM ATP in Z′-LYTE® assays) .

- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate intracellular efficacy with lipophilicity (logP) .

- Metabolic stability : Incubate compounds with liver microsomes (human vs. murine) to identify species-specific degradation pathways .

Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity) is critical .

Advanced: What strategies optimize the synthesis yield and purity of this compound?

Answer:

- Reaction optimization : Use design of experiments (DoE) to model variables (e.g., solvent polarity, catalyst loading). For example, THF improves oxazole cyclization yields vs. DMSO due to reduced side reactions .

- Purification : Employ preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) for >98% purity .

- Analytical validation : Confirm intermediates via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for furan protons) and HRMS (mass error < 2 ppm) .

Advanced: How can computational methods guide the design of derivatives with enhanced target specificity?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses to targets like GSK-3β (PDB: 1Q3W). Prioritize derivatives with hydrogen bonds to Val135 and hydrophobic contacts with Phe67 .

- QSAR modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent electronegativity (Hammett σ) with IC₅₀ .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for lead candidates .

Advanced: What in vitro assays are most suitable for evaluating its mechanism of action?

Answer:

- Enzyme inhibition : Use fluorescence polarization for kinase targets (e.g., EGFR, IC₅₀ determination at 1–100 µM range) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay with doxorubicin as a positive control .

- Target engagement : Employ cellular thermal shift assays (CETSA) to confirm target binding in lysates .

Advanced: How can structural modifications improve its pharmacokinetic profile?

Answer:

- Solubility : Introduce polar groups (e.g., -SO₂NH₂) at the tetrahydroisoquinoline N-position to enhance aqueous solubility (CLogP reduction by 0.5–1.0) .

- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., oxadiazole for furan) to reduce CYP3A4-mediated oxidation .

- Plasma protein binding : Modify the oxazole substituents (e.g., trifluoromethyl) to lower albumin affinity .

Advanced: What analytical techniques confirm its stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-MS to identify hydrolysis products (e.g., furan ring opening) .

- Oxidative stability : Treat with 3% H₂O₂ and monitor via TLC (silica gel F254); quantify degradation using peak area normalization in HPLC .

- Thermal stability : Perform DSC/TGA to determine melting points and decomposition temperatures (>200°C indicates solid-state stability) .

Advanced: How can researchers address low bioavailability in preclinical models?

Answer:

- Formulation strategies : Use nanoemulsions (e.g., PLGA nanoparticles) to enhance oral absorption (tested in Sprague-Dawley rats) .

- Prodrug design : Convert carboxamide to a methyl ester for improved intestinal permeability, with in situ hydrolysis by carboxylesterases .

- PK/PD modeling : Fit plasma concentration-time curves (WinNonlin®) to optimize dosing regimens .

Advanced: What structural analogs have shown promise in overcoming off-target effects?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.